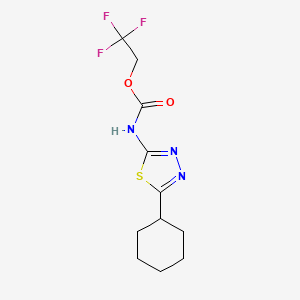

2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O2S/c12-11(13,14)6-19-10(18)15-9-17-16-8(20-9)7-4-2-1-3-5-7/h7H,1-6H2,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELBFCBNEBEPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 5-cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

2,2,2-Trifluoroethanol+5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate→2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale synthesis might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Core Structural Features and Reactivity

The compound consists of:

-

A 1,3,4-thiadiazole ring substituted at position 5 with a cyclohexyl group.

-

A carbamate group (N-(thiadiazol-2-yl)carbamate) esterified with a 2,2,2-trifluoroethyl moiety.

Key reactive sites include: -

The thiadiazole ring , which undergoes electrophilic substitution and nucleophilic ring-opening reactions.

-

The carbamate linkage , susceptible to hydrolysis under acidic or basic conditions.

-

The cyclohexyl group , influencing steric and electronic properties .

Route A: Cyclocondensation of Thiosemicarbazides

Thiadiazole rings are commonly synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives. For example:

-

Example Reaction (from ):

4-Amino-3-mercapto-1,2,4-triazoles react with α-halocarbonyl compounds (e.g., phenacyl bromides) under basic conditions to form thiadiazole derivatives.

Key Conditions :-

Solvent: Ethanol or DMF

-

Base: Triethylamine or NaH

-

Temperature: Reflux (70–80°C)

-

Route B: Carbamate Formation

The trifluoroethyl carbamate group is typically introduced via reaction of thiadiazol-2-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base:

textThiadiazol-2-amine + ClCOOCH2CF3 → N-(thiadiazol-2-yl)carbamate

-

Solvent: Dichloromethane or THF

-

Base: Pyridine or DMAP

-

Temperature: 0–25°C

Functionalization of the Thiadiazole Ring

The 5-cyclohexyl substituent can be introduced via:

Substitution Reactions

-

Nucleophilic Aromatic Substitution :

Reaction of 5-chloro-1,3,4-thiadiazole derivatives with cyclohexyl Grignard reagents (e.g., cyclohexylmagnesium bromide) . -

Cross-Coupling :

Suzuki-Miyaura coupling using a cyclohexylboronic acid and a 5-halothiadiazole precursor (e.g., 5-bromo-1,3,4-thiadiazole) .

Stability and Reactivity Data

Key Challenges and Considerations

Scientific Research Applications

Biological Applications

The compound exhibits several biological activities that are significant for pharmaceutical research.

Anticancer Activity

Research indicates that thiadiazole derivatives, including those similar to 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate, have shown promising anticancer properties. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of cancer cells and induce apoptosis. The mechanism often involves the modulation of cellular signaling pathways and the induction of oxidative stress in cancer cells .

Antimicrobial Properties

Thiadiazole compounds have been investigated for their antimicrobial properties against various pathogens. The presence of the thiadiazole moiety enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes. This has implications for developing new antibiotics or antifungal agents .

Agricultural Applications

The compound also shows potential as an agricultural agent.

Crop Protection

Thiadiazole derivatives are recognized for their efficacy in protecting crops from phytopathogenic microorganisms. They can function as fungicides or bactericides, offering a means to enhance crop yield and health. Specifically, compounds like this compound may be formulated into pesticides that target specific diseases affecting crops .

Synthesis and Derivative Research

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The synthetic routes often include cyclization reactions involving hydrazine derivatives and carbon disulfide to form the thiadiazole ring. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of synthesized compounds .

Case Studies

- Anticancer Study : A study evaluated the anticancer activity of several thiadiazole derivatives in vitro against human cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents .

- Agricultural Field Trials : Field trials conducted with thiadiazole-based fungicides demonstrated significant reductions in disease incidence on crops such as tomatoes and peppers. These trials highlighted the effectiveness of these compounds in real-world agricultural settings .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiadiazole moiety may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural Analogues of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole scaffold is widely studied due to its versatility. Key analogues include:

Key Observations:

- Substituent Effects : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to the nitro-phenyl group in ’s derivatives. This may reduce aqueous solubility but improve membrane permeability .

- Carbamate Stability : The trifluoroethyl group’s electron-withdrawing nature likely stabilizes the carbamate linkage against hydrolysis compared to ethyl or morpholine-based carbamates .

Fluorination Impact

Fluorinated compounds like the target molecule exhibit unique properties:

- Lipophilicity : The trifluoromethyl group increases logP, enhancing blood-brain barrier penetration but possibly reducing solubility .

Biological Activity

The compound 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their pharmacological potential including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the synthesis, biological activity, and potential applications of this specific compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction between trifluoroethyl isocyanate and 5-cyclohexyl-1,3,4-thiadiazole-2-amine. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.

Antimicrobial Activity

Several studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- A study evaluated various thiadiazole derivatives against bacterial strains such as E. coli and S. aureus, showing promising inhibition zones for compounds similar to the target compound .

- In vitro assays indicated that compounds with trifluoromethyl groups enhance antimicrobial activity due to increased lipophilicity and membrane penetration .

Anticancer Properties

Research has indicated that 1,3,4-thiadiazole derivatives possess anticancer activity:

- A specific study tested a series of thiadiazole derivatives on Ehrlich’s Ascites carcinoma cells and found that many exhibited significant cytotoxic effects compared to control groups .

- The mechanism of action is thought to involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Anti-inflammatory Effects

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory properties:

- In a carrageenan-induced paw edema model in rats, certain thiadiazole derivatives showed reduced swelling compared to untreated controls, suggesting potential for therapeutic use in inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A comparative study involving several thiadiazole derivatives highlighted that those with bulky substituents like cyclohexyl groups had enhanced antimicrobial efficacy against gram-positive bacteria. The study noted that the presence of trifluoromethyl groups contributed to increased potency due to their electron-withdrawing nature which stabilizes the active form of the drug .

Case Study 2: Anticancer Activity

In a recent investigation involving a series of newly synthesized thiadiazoles, it was found that compounds containing cyclohexyl groups exhibited higher cytotoxicity against various cancer cell lines compared to their non-cyclohexyl counterparts. This suggests that structural modifications can significantly influence biological activity .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for preparing 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate?

The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core, followed by S-alkylation with chloroacetic acid derivatives to introduce functional groups . For carbamate formation, tert-butyl or benzyl carbamate protecting groups are often employed to stabilize intermediates during condensation reactions with trifluoroethyl moieties . Cyclohexyl substituents can be introduced via nucleophilic substitution or cyclization in polar aprotic solvents like DMF, using iodine and triethylamine as catalysts .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural characterization relies on a combination of elemental analysis, ¹H/¹³C NMR, and IR spectroscopy to verify functional groups and connectivity . Single-crystal X-ray diffraction (as demonstrated in similar thiadiazole-carbamate derivatives) provides definitive confirmation of stereochemistry and bond lengths, with mean C–C bond accuracies of ~0.004 Å and R factors ≤0.122 .

Q. What solvents and conditions are optimal for purifying this compound?

The compound is typically purified via recrystallization from ethanol or DMF due to its solubility in polar aprotic solvents and insolubility in water . Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is recommended for isolating intermediates with >98% purity, as noted in advanced material research protocols .

Advanced Research Questions

Q. How can reaction yields be improved during the cyclization of 1,3,4-thiadiazole intermediates?

Optimizing cyclization requires precise control of iodine stoichiometry (1.2–1.5 equiv.) and reaction time (1–3 minutes in refluxing acetonitrile) to minimize sulfur byproduct formation . Microwave-assisted synthesis at 80–100°C reduces side reactions and improves yields by 15–20% compared to conventional heating .

Q. What strategies resolve contradictions in biological activity data for thiadiazole-carbamate derivatives?

Discrepancies in antiproliferative or anticonvulsant activity may arise from substituent effects on the thiadiazole ring. Computational tools like PASS (Prediction of Activity Spectra for Substances) can prioritize substituents (e.g., electron-withdrawing groups at position 5) to enhance target binding . Dose-response assays in in vivo models (e.g., maximal electroshock tests for anticonvulsant activity) validate in silico predictions .

Q. How do solid-state forms impact the compound’s stability and bioavailability?

Polymorphic forms, such as amorphous vs. crystalline states, significantly influence solubility and thermal stability. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are critical for identifying stable polymorphs. For example, analogous trifluoroethyl carbamates exhibit a 30% increase in aqueous solubility in amorphous forms compared to crystalline counterparts .

Q. What mechanistic insights explain the role of trifluoroethyl groups in pharmacological activity?

The trifluoroethyl group enhances metabolic stability by resisting oxidative degradation in cytochrome P450 enzymes. Its strong electron-withdrawing effect also modulates the carbamate’s electrophilicity, improving interactions with biological targets like GABA receptors or kinase domains .

Methodological Guidance

Q. How should researchers analyze conflicting spectral data (e.g., NMR splitting patterns)?

Contradictions in ¹H NMR splitting may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) between 25°C and 60°C can resolve overlapping signals by altering the equilibrium between conformers . For ¹³C NMR, DEPT-135 experiments differentiate CH₃, CH₂, and CH groups in complex spectra .

Q. What computational methods predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like logP (2.1–2.5), polar surface area (<90 Ų), and molecular weight (<400 Da) to predict blood-brain barrier penetration . SwissADME or ADMETLab 2.0 are recommended tools for simulating metabolic pathways and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.